1-Methyl-3-pyrrolidinol
Overview
Description
1-Methyl-3-pyrrolidinol is an organic compound with the molecular formula C5H11NO. It is a derivative of pyrrolidine, featuring a hydroxyl group and a methyl group attached to the nitrogen atom. This compound is known for its utility in various chemical and biological applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-pyrrolidinol can be synthesized through a ring-closing reaction followed by a reduction process. One common method involves the reaction of malic acid with methylamine in the presence of a solvent like toluene or xylene. The mixture is heated to reflux, and water is removed to facilitate the ring closure, forming an intermediate compound. This intermediate is then reduced using agents such as sodium borohydride or potassium borohydride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient purification techniques, such as vacuum distillation, is crucial to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
1-Methyl-3-pyrrolidinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It serves as an intermediate in the production of various chemicals and materials
Mechanism of Action
The mechanism by which 1-Methyl-3-pyrrolidinol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
- 3-Hydroxy-1-methylpyrrolidine
- 1-Methyl-2-pyrrolidinone
- N-Methyl-3-hydroxypyrrolidine
Comparison: 1-Methyl-3-pyrrolidinol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in various applications .
Properties
IUPAC Name |
1-methylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVFPAIGVBQGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864377 | |
Record name | 1-Methylpyrrolidin-3-ol | |
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Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | 1-Methyl-3-pyrrolidinol | |
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CAS No. |
13220-33-2 | |
Record name | 1-Methyl-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13220-33-2 | |
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Record name | 1-Methyl-3-pyrrolidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220332 | |
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Record name | 13220-33-2 | |
Source | DTP/NCI | |
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Record name | 1-Methylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.885 | |
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Record name | 1-METHYL-3-PYRROLIDINOL | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-methyl-3-pyrrolidinol in pharmaceutical synthesis?
A: this compound serves as a crucial building block in the synthesis of glycopyrronium bromide []. This medication, an anticholinergic agent, utilizes this compound as a precursor during the ester exchange reaction to form a key intermediate. This intermediate then undergoes further reactions to yield the final glycopyrronium bromide product.
Q2: How is the enantiomeric purity of this compound determined?
A: While specific details are unavailable in the provided abstracts, one research paper focuses on determining the enantiomeric purity of this compound []. This suggests the existence of chiral centers within the molecule, making enantiomeric purity a crucial factor, particularly for pharmaceutical applications where different enantiomers can exhibit varying biological activities.
Q3: Does this compound pose any genetic risks?
A: Interestingly, while this compound itself did not induce aneuploidy in Saccharomyces cerevisiae, a related compound, 2-pyrrolidinone, demonstrated this effect []. Aneuploidy, an abnormal number of chromosomes in a cell, is linked to various genetic disorders. This finding highlights the importance of investigating the potential genetic risks associated with compounds structurally similar to this compound.
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